
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate is a complex organic compound that belongs to the class of benzoates and pyrimidines This compound is characterized by the presence of a benzoate ester group, a chloro substituent on the benzene ring, and a dichloropyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate typically involves a multi-step process. One common method involves the nucleophilic aromatic substitution (SNAr) reaction of 2,6-dichloropyrimidine with an appropriate amine, followed by esterification with methyl 2-chloro-5-aminobenzoate. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituents on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.
Solvents: Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are often employed.
Bases: Potassium carbonate and sodium hydroxide are frequently used to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted pyrimidine derivative .
Applications De Recherche Scientifique
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes and receptors in biological systems, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate: Similar in structure but with an acetate group instead of a benzoate.
2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Contains a thiazole ring and is used in similar research applications.
Uniqueness
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate is unique due to its specific combination of a benzoate ester and a dichloropyrimidine moiety.
Propriétés
Formule moléculaire |
C12H8Cl3N3O2 |
|---|---|
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
methyl 2-chloro-5-[(2,6-dichloropyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C12H8Cl3N3O2/c1-20-11(19)7-4-6(2-3-8(7)13)16-10-5-9(14)17-12(15)18-10/h2-5H,1H3,(H,16,17,18) |
Clé InChI |
LJKIEQPFZJTSES-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)NC2=CC(=NC(=N2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


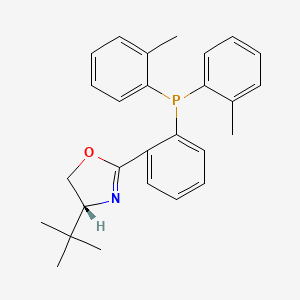
![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride](/img/structure/B12849006.png)
![(6aS)-Allyl 2-methoxy-3-(4-methoxy-4-oxobutoxy)-12-oxo-6-((tetrahydro-2H-pyran-2-yl)oxy)-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-5(12H)-carboxylate](/img/structure/B12849008.png)
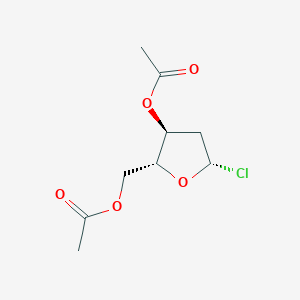
![B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid](/img/structure/B12849018.png)


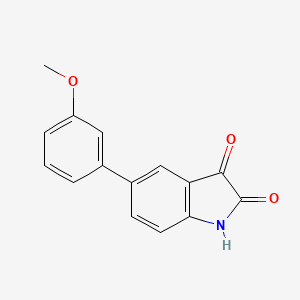
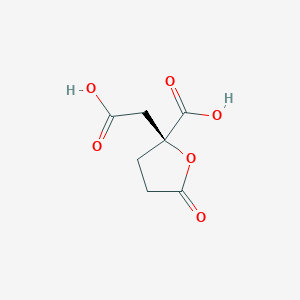
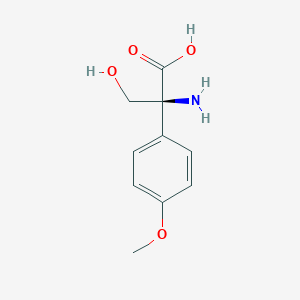
![Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12849070.png)

![3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine](/img/structure/B12849077.png)

